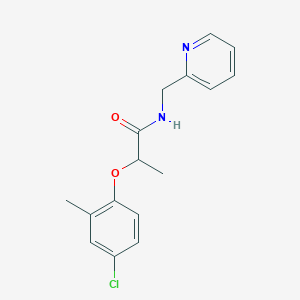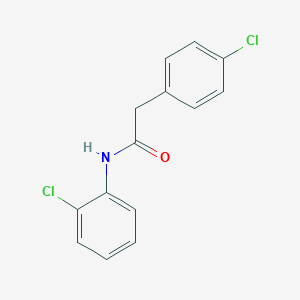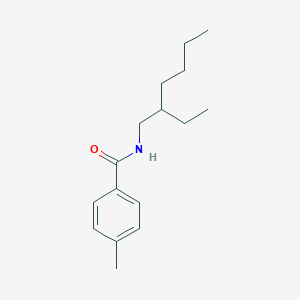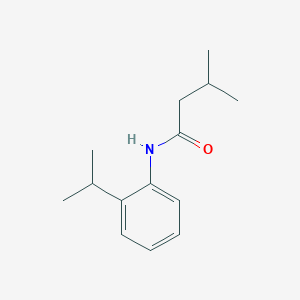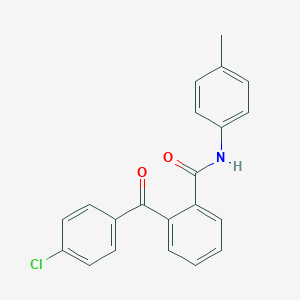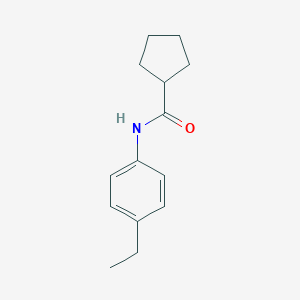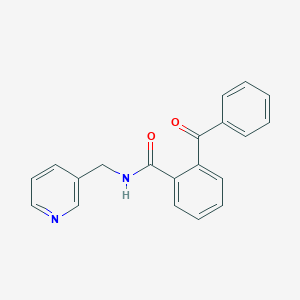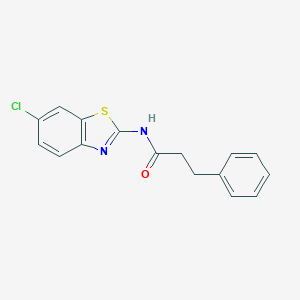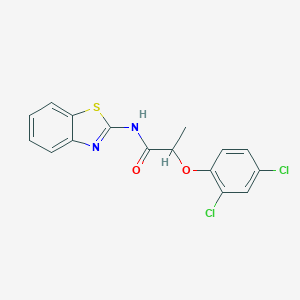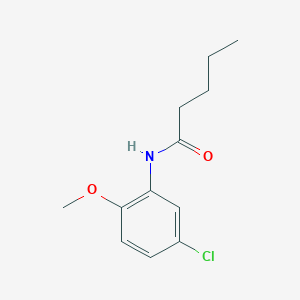
N-(2,6-dichlorophenyl)-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dichlorophenyl)-2-phenylbutanamide, commonly known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of various inflammatory conditions. This drug has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mécanisme D'action
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the activity of COX enzymes, diclofenac reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are proteins that play a key role in the inflammatory response. It has also been shown to reduce the activity of nuclear factor kappa B (NF-kB), which is a transcription factor that regulates the expression of genes involved in inflammation. In addition, diclofenac has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac has a number of advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It also has a well-established mechanism of action, which makes it a useful tool for studying the inflammatory response. However, diclofenac also has some limitations. It has been shown to have some off-target effects, which can complicate the interpretation of experimental results. In addition, its use in animal studies can be limited by its toxicity and potential for side effects.
Orientations Futures
There are a number of future directions for research on diclofenac. One area of interest is the development of new formulations of diclofenac that can improve its efficacy and reduce its potential for side effects. Another area of interest is the investigation of diclofenac's potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, there is a need for further research on diclofenac's mechanism of action and its effects on the inflammatory response.
Méthodes De Synthèse
Diclofenac can be synthesized by the reaction of 2,6-dichloroaniline with phenylacetic acid in the presence of thionyl chloride. The resulting product is then treated with ammonia to obtain diclofenac as a white crystalline powder. This synthesis method has been widely used for the production of diclofenac on an industrial scale.
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its therapeutic potential in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gout. It has also been studied for its analgesic and antipyretic effects. In addition, diclofenac has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Formule moléculaire |
C16H15Cl2NO |
|---|---|
Poids moléculaire |
308.2 g/mol |
Nom IUPAC |
N-(2,6-dichlorophenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C16H15Cl2NO/c1-2-12(11-7-4-3-5-8-11)16(20)19-15-13(17)9-6-10-14(15)18/h3-10,12H,2H2,1H3,(H,19,20) |
Clé InChI |
MVJRMUKPAJVISZ-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC=C2Cl)Cl |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



